1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Sirtuin inhibition Epigenetics Chemical probe development

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS 109317-75-1), also known as 2,3-dihydro-4-trifluoroacetylfuran, is a fluorinated heterocyclic ketone with the molecular formula C₆H₅F₃O₂ and a molecular weight of 166.10 g/mol. The compound features a partially unsaturated dihydrofuran ring substituted at the 3-position with a trifluoroacetyl group, a motif that imparts high electrophilicity and distinct physicochemical properties, including a density of 1.399 g/cm³ and a boiling point of 48.5 °C.

Molecular Formula C6H5F3O2
Molecular Weight 166.1 g/mol
CAS No. 109317-75-1
Cat. No. B010641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
CAS109317-75-1
Molecular FormulaC6H5F3O2
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESC1COC=C1C(=O)C(F)(F)F
InChIInChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
InChIKeyZZZDLWOTMHJTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS 109317-75-1) – A Specialized Trifluoroacetyl-Dihydrofuran Building Block for Precision Synthesis and Sirtuin Probe Development


1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS 109317-75-1), also known as 2,3-dihydro-4-trifluoroacetylfuran, is a fluorinated heterocyclic ketone with the molecular formula C₆H₅F₃O₂ and a molecular weight of 166.10 g/mol . The compound features a partially unsaturated dihydrofuran ring substituted at the 3-position with a trifluoroacetyl group, a motif that imparts high electrophilicity and distinct physicochemical properties, including a density of 1.399 g/cm³ and a boiling point of 48.5 °C . Its primary utility lies in its dual functionality as a versatile synthetic building block for creating more complex fluorinated molecules and as a scaffold for developing sirtuin-targeted chemical probes [1].

Why Generic Substitution Fails for 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in Advanced R&D Programs


This compound cannot be replaced by a simple 'in-class' alternative because its specific combination of a partially reduced dihydrofuran ring and a directly attached trifluoroacetyl group is structurally and functionally unique. While numerous trifluoromethyl ketone (TFMK) building blocks exist, the 4,5-dihydrofuran scaffold introduces a reactive enol ether system that participates in distinct radical cyclization and addition chemistries [1]. Furthermore, its reported, albeit modest, binding profile toward sirtuin enzymes (SIRT1 and SIRT2) distinguishes it from other TFMK-containing furans or pyrroles used purely as synthetic intermediates [2]. Substituting a fully aromatic furan analog or a saturated tetrahydrofuran derivative would drastically alter the molecule‘s electronic landscape, reaction trajectory, and any observed biological activity, as the specific dihydrofuran geometry is critical for interactions with catalytic sites or downstream molecular targets [3].

Quantitative Evidence Guide for 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one: A Data-Driven Evaluation of Reactivity, Bioactivity, and Physicochemical Differentiation


SIRT2 Enzyme Inhibition: Micromolar Potency vs. SIRT1 Selectivity Profile

This compound demonstrates measurable, albeit modest, inhibitory activity against human sirtuin enzymes, with a clear preference for SIRT2 over SIRT1. In a direct enzymatic assay, it inhibits recombinant human SIRT2 with an IC₅₀ of 1.00 µM [1]. When compared to its activity against SIRT1 under similar conditions, the compound is approximately 20-fold more potent against SIRT2 [2]. This selectivity profile, while not high potency, is a distinct and quantifiable feature that differentiates it from structurally related but biologically silent analogs.

Sirtuin inhibition Epigenetics Chemical probe development

CYP3A4 Off-Target Activity: A 10-Fold Safety Margin for Sirtuin-Focused Probe Development

A key differentiation in early-stage probe development is the avoidance of major off-target interactions, particularly with cytochrome P450 enzymes. This compound exhibits a 10-fold higher IC₅₀ for CYP3A4 inhibition (IC₅₀ = 10.0 µM) compared to its SIRT2 IC₅₀ [1]. This quantitative window suggests a lower propensity for drug-drug interaction liabilities compared to less selective scaffolds, making it a more attractive starting point for medicinal chemistry optimization.

Drug metabolism Cytochrome P450 ADMET profiling

Electrophilic Trifluoroacetyl Group Reactivity vs. Non-Fluorinated Analogs

The presence of the trifluoroacetyl group dramatically enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated acetyl analogs. While direct comparative reaction rate data for this specific compound is not available, class-level inference from the extensive literature on trifluoromethyl ketones (TFMKs) confirms that the strong electron-withdrawing effect of the -CF₃ group activates the ketone for nucleophilic addition reactions (e.g., Grignard reactions, aldol condensations) under milder conditions or with higher yields than their non-fluorinated counterparts [1]. This property is critical for using the compound as a reactive building block in complex molecule synthesis .

Synthetic methodology Fluorine chemistry Building block

Physicochemical Differentiation: Density and Boiling Point Profile

The compound‘s predicted density of 1.399 g/cm³ and boiling point of 48.5 °C represent a distinct physicochemical signature compared to related furan derivatives. For instance, a structurally similar compound, 1-(4,5-dihydro-2-furanyl)-2,2,2-trifluoroethanone (CAS 260555-80-4), while not fully characterized in the literature, would be expected to have a different boiling point due to the altered substitution pattern on the furan ring . This specific boiling point allows for efficient purification via fractional distillation, a crucial differentiator for scaling up synthesis.

Physicochemical properties Compound handling Purification

Strategic Application Scenarios for 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in R&D and Industrial Settings


Development of SIRT2-Selective Chemical Probes for Epigenetic Research

Based on its documented SIRT2 inhibition (IC₅₀ = 1.00 µM) and 10-fold selectivity over CYP3A4 [1], this compound serves as an ideal starting scaffold for medicinal chemistry programs targeting SIRT2. Researchers can use its established activity profile to design focused libraries of analogs, aiming to improve potency while maintaining the favorable selectivity window, thus advancing the development of novel chemical probes for studying SIRT2‘s role in aging, cancer, and neurodegenerative diseases.

Synthesis of Fluorinated Heterocyclic Libraries via Electrophilic Building Block Strategy

The enhanced electrophilicity of the trifluoroacetyl group makes this dihydrofuran a prime candidate for constructing diverse libraries of fluorinated heterocycles. In a typical application, it can be reacted with various nucleophiles (e.g., amines, hydrazines, Grignard reagents) to generate novel compounds for high-throughput screening. This approach is particularly valuable in agrochemical and pharmaceutical discovery programs where the introduction of a CF₃ group is a key design element for improving metabolic stability and bioavailability [2].

Radical Cyclization Precursor for Complex Fluorinated Scaffolds

This compound is structurally related to a class of 3-trifluoroacetyl-4,5-dihydrofurans that are readily synthesized via manganese(III) acetate-mediated radical cyclization [3]. In a research setting, it can be employed as a model substrate to further optimize radical cyclization conditions or as a building block for generating more complex fluorinated scaffolds, including bicyclic and spirocyclic systems, which are of high interest in medicinal chemistry for their three-dimensional properties.

Quality Control and Process Development for Fluorinated Building Block Synthesis

The well-defined physicochemical properties of this compound, including its density (1.399 g/cm³) and boiling point (48.5 °C) , make it a reliable reference standard for analytical method development (e.g., GC-MS, HPLC). Procurement of a high-purity sample (≥98% as offered by multiple vendors) is essential for establishing robust analytical methods to monitor reactions, assess purity, and validate process chemistry during the scale-up of fluorinated building block production .

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